1-amino-4-fluoro-1H-pyrrole-2-carboxamide
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Overview
Description
1-Amino-4-fluoro-1H-pyrrole-2-carboxamide is a heterocyclic compound that features a pyrrole ring substituted with an amino group at position 1, a fluorine atom at position 4, and a carboxamide group at position 2
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of glucosamine hydrochloride with sodium pyruvate in the presence of sodium carbonate, yielding pyrrole-2-carboxylic acid. This intermediate can then be further modified to introduce the amino and fluoro substituents.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial synthesis with appropriate optimization of reaction conditions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, potentially forming various derivatives.
Cyclization: The carboxamide group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring.
Scientific Research Applications
1-Amino-4-fluoro-1H-pyrrole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition.
Biological Studies: The compound is used in studies involving enzyme interactions and protein binding due to its ability to form hydrogen bonds with various biological molecules.
Material Science: It can be used in the synthesis of novel materials with unique electronic properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of 1-amino-4-fluoro-1H-pyrrole-2-carboxamide involves its interaction with enzymes and proteins. The carboxamide moiety allows the compound to form hydrogen bonds with a variety of enzymes, inhibiting their activity . This makes it a potential candidate for enzyme inhibition studies and drug development.
Comparison with Similar Compounds
1H-Pyrrole-2-carboxamide: Lacks the amino and fluoro substituents but shares the core pyrrole structure.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Contains bromine and phenyl substituents, offering different chemical properties.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds have potent activities against various enzymes and are used in similar medicinal chemistry applications.
Uniqueness: 1-Amino-4-fluoro-1H-pyrrole-2-carboxamide is unique due to the combination of the amino, fluoro, and carboxamide groups, which provide it with distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and drug development.
Properties
Molecular Formula |
C5H6FN3O |
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Molecular Weight |
143.12 g/mol |
IUPAC Name |
1-amino-4-fluoropyrrole-2-carboxamide |
InChI |
InChI=1S/C5H6FN3O/c6-3-1-4(5(7)10)9(8)2-3/h1-2H,8H2,(H2,7,10) |
InChI Key |
MHKBLWHMMDHBNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C=C1F)N)C(=O)N |
Origin of Product |
United States |
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